2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of 4,5-diphenyl-1,2,4-triazole-3-thiol: This can be achieved by reacting thiosemicarbazide with benzil in the presence of a base such as sodium hydroxide. The reaction proceeds through cyclization to form the triazole ring.
S-Alkylation: The 4,5-diphenyl-1,2,4-triazole-3-thiol is then alkylated using a suitable alkylating agent, such as bromoacetic acid, in the presence of a base like cesium carbonate.
Amidation: The resulting product is then reacted with aniline to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The phenyl groups and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens, making it a potential anticancer agent.
Interaction with DNA: The triazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Generation: It can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-[(4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide: A similar compound with methoxy groups on the phenyl rings.
Uniqueness
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both the triazole ring and phenylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N4OS |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H18N4OS/c27-20(23-18-12-6-2-7-13-18)16-28-22-25-24-21(17-10-4-1-5-11-17)26(22)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,27) |
InChI Key |
XMPCCKDZLCJXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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